molecular formula C6H8BrN3 B2840851 5-bromo-N,3-dimethylpyrazin-2-amine CAS No. 2089258-74-0

5-bromo-N,3-dimethylpyrazin-2-amine

Cat. No. B2840851
CAS RN: 2089258-74-0
M. Wt: 202.055
InChI Key: HMMOVNFDTJIDTL-UHFFFAOYSA-N
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Description

5-bromo-N,3-dimethylpyrazin-2-amine is a chemical compound with the CAS Number: 446286-94-8 . It has a molecular weight of 202.05 . The IUPAC name for this compound is N-(5-bromo-2-pyrazinyl)-N,N-dimethylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8BrN3/c1-10(2)6-4-8-5(7)3-9-6/h3-4H,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Analytical Techniques

5-bromo-N,3-dimethylpyrazin-2-amine has been explored in the context of synthetic chemistry and analytical techniques. For example, it has been involved in studies on the test purchase, identification, and synthesis of psychoactive substances, highlighting its role in the development of analytical methods for new psychoactive compounds. This work emphasizes the compound's relevance in forensic and pharmaceutical sciences, demonstrating its utility in identifying and synthesizing novel substances through techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and mass spectrometry (Power et al., 2015).

Catalysis and Chemical Transformations

Research on this compound has also covered its applications in catalysis and chemical transformations. For instance, it has been utilized in the selective amination of polyhalopyridines, demonstrating its potential in facilitating chemoselective transformations. Such studies are crucial for advancing synthetic methodologies, offering efficient pathways to functionalize molecules for pharmaceutical and material science applications (Ji et al., 2003).

Materials Science and Surface Chemistry

Moreover, this compound has implications in materials science and surface chemistry. It has been part of investigations into surface functionalization techniques, where its structural features enable the modification of various materials. Such research contributes to the development of new materials with tailored properties, applicable in diverse fields ranging from biomedical engineering to electronics (Hong et al., 2014).

Green Chemistry and Synthesis

The compound's role in promoting green chemistry practices has also been highlighted. It has been involved in the synthesis of complex molecules under environmentally friendly conditions, reinforcing the importance of sustainable chemical processes. Such studies underscore the compound's contribution to reducing the environmental impact of chemical synthesis, aligning with the principles of green chemistry (Jin et al., 2004).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H332, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P338+P351) .

properties

IUPAC Name

5-bromo-N,3-dimethylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-4-6(8-2)9-3-5(7)10-4/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMOVNFDTJIDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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